Endecaphyllacin A

Description

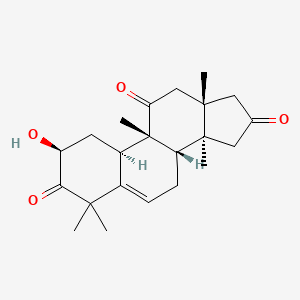

Endecaphyllacin A is a triterpenoid compound isolated from Citrullus colocynthis (commonly known as bitter apple or colocynth), a plant traditionally used in herbal medicine for its anti-inflammatory and cytotoxic properties . Structurally, it belongs to the cucurbitacin family, characterized by a tetracyclic cucurbitane skeleton with hydroxyl, ketone, and acetyloxy substituents. Its isolation and structural elucidation were achieved using ethanol extraction, silica gel chromatography, and spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(2S,8S,9R,10R,13S,14S)-2-hydroxy-4,4,9,13,14-pentamethyl-1,2,7,8,10,12,15,17-octahydrocyclopenta[a]phenanthrene-3,11,16-trione |

InChI |

InChI=1S/C22H30O4/c1-19(2)13-6-7-16-21(4)10-12(23)9-20(21,3)11-17(25)22(16,5)14(13)8-15(24)18(19)26/h6,14-16,24H,7-11H2,1-5H3/t14-,15+,16+,20+,21+,22+/m1/s1 |

InChI Key |

IFGHJNUABITDAU-JTBILLDWSA-N |

Isomeric SMILES |

C[C@@]12CC(=O)C[C@]1([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C2)C)C[C@@H](C(=O)C4(C)C)O)C |

Canonical SMILES |

CC1(C2=CCC3C4(CC(=O)CC4(CC(=O)C3(C2CC(C1=O)O)C)C)C)C |

Synonyms |

endecaphyllacin A |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Hydrolysis of Glycosidic Bonds

-

Mechanism : Acid-mediated cleavage of glycosidic linkages to release aglycone and sugar moieties .

-

Conditions : HCl or H2SO4 in aqueous solution, elevated temperature.

-

Products : Triterpene aglycone and monosaccharides (e.g., glucose, rhamnose) .

| Reagent | Temperature | Time | Major Products |

|---|---|---|---|

| 1M HCl | 80°C | 4h | Aglycone + sugars |

| 0.5M H2SO4 | 100°C | 2h | Partial glycoside cleavage |

2.2. Oxidation of Hydroxyl Groups

-

Mechanism : Conversion of hydroxyl groups to ketones or carboxylic acids via oxidants like KMnO4 or CrO3 .

-

Conditions : Aqueous acidic or basic media.

-

Products : Oxidized triterpene derivatives with functionalized carbons.

| Oxidant | Solvent | Temp | Key Transformation |

|---|---|---|---|

| KMnO4 (aq) | H2O | 50°C | Hydroxyl → ketone |

| CrO3 (aq) | HCl | 60°C | Hydroxyl → carboxylic acid |

2.3. Electrophilic Substitution

-

Mechanism : Reaction with electrophiles (e.g., bromine, nitration agents) at reactive sites .

-

Conditions : Lewis acid catalysts (e.g., FeBr3).

-

Products : Brominated or nitrated triterpene derivatives.

| Electrophile | Catalyst | Temp | Major Products |

|---|---|---|---|

| Br2 | FeBr3 | 40°C | Brominated triterpene |

| HNO3 | H2SO4 | 0°C | Nitrated triterpene |

Analytical Techniques for Reaction Monitoring

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below, we compare it with cucurbitacin E and dihydrocucurbitacin E, two well-characterized analogs, focusing on structural features, bioactivity, and research findings.

Structural Comparison

Key Structural Differences :

- This compound lacks the epoxy group at C-1 present in cucurbitacin E but features an acetyloxy group, enhancing its lipophilicity .

- Dihydrocucurbitacin E has a saturated C-5 bond, which may reduce its cytotoxicity compared to cucurbitacin E .

Functional and Bioactivity Comparison

*IC₅₀ values are approximate and cell-line-dependent.

Functional Insights :

- This compound’s acetyloxy group may enhance membrane permeability, improving bioavailability compared to non-acetylated cucurbitacins .

- Cucurbitacin E ’s epoxy group is critical for its high cytotoxicity, while its absence in this compound correlates with reduced toxicity but retained anti-inflammatory effects .

Q & A

Q. What are the primary structural characterization methods for Endecaphyllacin A, and how are they validated?

To confirm the molecular structure of this compound, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to determine molecular weight and fragmentation patterns .

- X-ray Crystallography : If crystals are obtainable, this provides definitive structural confirmation .

Validation requires cross-referencing data with published spectra and ensuring purity (>95% by HPLC) .

Q. How is this compound synthesized, and what are common challenges in its isolation?

this compound is typically isolated from natural sources (e.g., plant extracts) via:

- Solvent Extraction : Use non-polar solvents (hexane, ethyl acetate) for initial separation .

- Chromatography : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC for purification .

Challenges include low yield (<0.1% dry weight), structural degradation during isolation, and co-elution with analogs. Mitigate these by optimizing solvent gradients and employing LC-MS for real-time monitoring .

Q. What biological activities have been reported for this compound, and how are these assays designed?

Reported activities include antimicrobial and anti-inflammatory properties. Assays should follow:

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to determine IC₅₀ values .

- Controls : Include positive (e.g., ampicillin for antimicrobial tests) and negative (solvent-only) controls .

- Cell-Based Assays : Use RAW 264.7 macrophages for anti-inflammatory activity (measuring TNF-α suppression via ELISA) .

Ensure reproducibility by adhering to OECD guidelines for in vitro testing .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay variability or off-target effects. Address this by:

- Orthogonal Validation : Combine knockdown (siRNA) and pharmacological inhibition in target validation .

- Dose-Response Repetition : Repeat experiments across multiple labs using standardized protocols .

- Meta-Analysis : Compare raw data from published studies to identify confounding variables (e.g., solvent choice affecting solubility) .

Q. What computational strategies are effective for predicting this compound’s binding targets?

Use a multi-algorithm approach:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl moieties) for target interaction .

- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .

Validate predictions with SPR (surface plasmon resonance) to measure binding affinity .

Q. How should researchers design experiments to explore this compound’s synergistic effects with other compounds?

Adopt a factorial design:

- Combination Index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy) .

- Concentration Matrix : Test 4x4 dose combinations (e.g., 0.25×, 0.5×, 1×, 2× IC₅₀) .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways altered by combinations .

Include isobolograms to visualize synergistic regions .

Q. What are the best practices for ensuring reproducibility in this compound research?

- Detailed Protocols : Publish step-by-step methods, including instrument calibration data .

- Open Data : Deposit raw spectra, assay data, and crystallography files in repositories like Zenodo .

- Collaborative Validation : Partner with independent labs to replicate key findings .

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Notes

- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews to avoid bias .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.